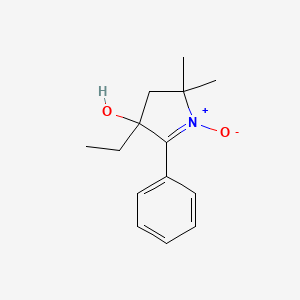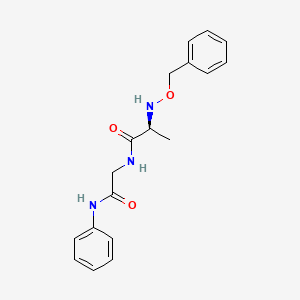
N-(Benzyloxy)-L-alanyl-N-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzyloxy)-L-alanyl-N-phenylglycinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to the L-alanine moiety and a phenylglycinamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide typically involves the coupling of benzyloxy-L-alanine with phenylglycinamide. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of protective groups and purification methods such as high-performance liquid chromatography (HPLC) are essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide can undergo oxidation reactions at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the amide bond can yield the corresponding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine: this compound has potential applications in drug development. Its unique structure can be modified to create analogs with improved pharmacological properties. It may also serve as a lead compound in the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide bond can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-(Benzyloxycarbonyl)-L-alanine: Similar in structure but with a benzyloxycarbonyl group instead of a benzyloxy group.
N-(Benzyloxycarbonyl)-L-serine: Contains a serine moiety instead of alanine.
N-(Benzyloxycarbonyl)-L-proline: Features a proline moiety, offering different reactivity and biological properties.
Uniqueness: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity
Propriétés
Numéro CAS |
73376-17-7 |
|---|---|
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(2S)-N-(2-anilino-2-oxoethyl)-2-(phenylmethoxyamino)propanamide |
InChI |
InChI=1S/C18H21N3O3/c1-14(21-24-13-15-8-4-2-5-9-15)18(23)19-12-17(22)20-16-10-6-3-7-11-16/h2-11,14,21H,12-13H2,1H3,(H,19,23)(H,20,22)/t14-/m0/s1 |
Clé InChI |
YQGBMUDUCOODKJ-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


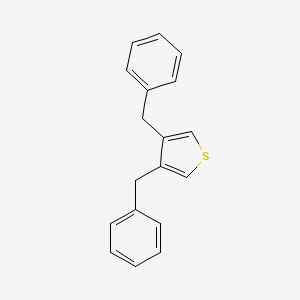
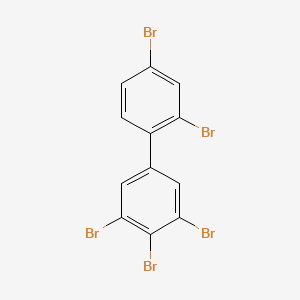
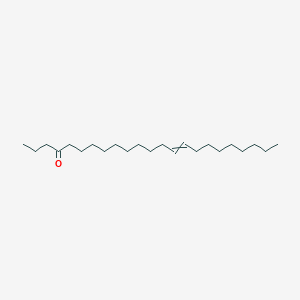

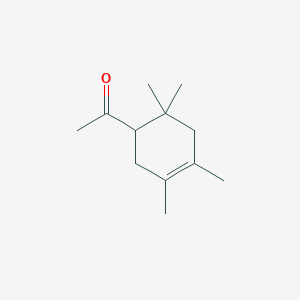
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
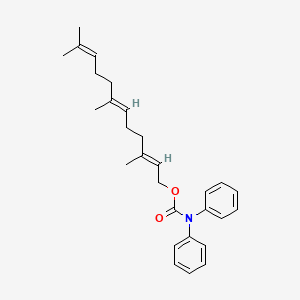
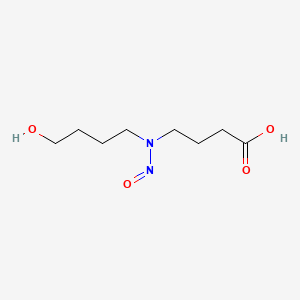
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

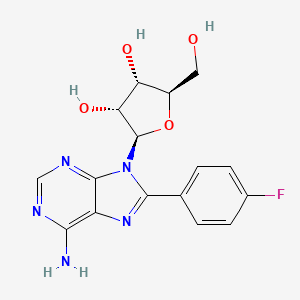
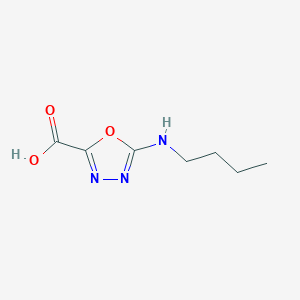
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
